N-[2-(Cyclohexylamino)-2-ethyl-2,3-dihydro-1H-inden-1-ylidene]hydroxylamine
Description
N-[2-(Cyclohexylamino)-2-ethyl-2,3-dihydro-1H-inden-1-ylidene]hydroxylamine is an organic compound that belongs to the class of hydroxylamines This compound is characterized by its unique structure, which includes a cyclohexylamino group, an ethyl group, and an indenylidene moiety
Properties
CAS No. |
61957-50-4 |
|---|---|
Molecular Formula |
C17H24N2O |
Molecular Weight |
272.4 g/mol |
IUPAC Name |
N-[2-(cyclohexylamino)-2-ethyl-3H-inden-1-ylidene]hydroxylamine |
InChI |
InChI=1S/C17H24N2O/c1-2-17(18-14-9-4-3-5-10-14)12-13-8-6-7-11-15(13)16(17)19-20/h6-8,11,14,18,20H,2-5,9-10,12H2,1H3 |
InChI Key |
HHBBFARBIJVFSL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC2=CC=CC=C2C1=NO)NC3CCCCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Cyclohexylamino)-2-ethyl-2,3-dihydro-1H-inden-1-ylidene]hydroxylamine typically involves the reaction of cyclohexylamine with an appropriate precursor under controlled conditions. One common method is the hydrogenation of aniline using cobalt- or nickel-based catalysts . Another approach involves the alkylation of ammonia using cyclohexanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation processes, where aniline is hydrogenated in the presence of a catalyst to produce cyclohexylamine, which is then further reacted to form the desired compound. The reaction conditions, such as temperature, pressure, and catalyst type, are optimized to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(Cyclohexylamino)-2-ethyl-2,3-dihydro-1H-inden-1-ylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. The reaction conditions, such as pH, temperature, and solvent choice, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions include oximes, nitriles, amines, and substituted derivatives of the original compound. These products have various applications in different fields of research and industry.
Scientific Research Applications
N-[2-(Cyclohexylamino)-2-ethyl-2,3-dihydro-1H-inden-1-ylidene]hydroxylamine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other organic compounds and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or treatments.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of N-[2-(Cyclohexylamino)-2-ethyl-2,3-dihydro-1H-inden-1-ylidene]hydroxylamine involves its interaction with molecular targets and pathways within cells. The compound can act as a nucleophile, participating in addition-elimination reactions with carbonyl compounds to form imines or enamines . These reactions can affect various biochemical pathways, leading to changes in cellular functions and activities.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[2-(Cyclohexylamino)-2-ethyl-2,3-dihydro-1H-inden-1-ylidene]hydroxylamine include:
Uniqueness
What sets this compound apart from similar compounds is its unique structure, which combines a cyclohexylamino group with an indenylidene moiety. This unique combination imparts specific chemical and biological properties that make it valuable for various applications in research and industry.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
